Comparative Anticonvulsant Efficacy: 2-Bromophenyl vs. 4-Aminophenyl Analogs in Rodent Seizure Models
In comparative in vivo anticonvulsant screening, N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide demonstrates a distinct efficacy profile relative to the closely related N-(4-aminophenyl)-2-(4-phenylpiperazin-1-yl)acetamide analog . At a dose of 30 mg/kg in mice, the 2-bromophenyl derivative provided 40% protection in the maximal electroshock (MES) test and 50% protection in the subcutaneous pentylenetetrazole (scPTZ) test. In contrast, the 4-aminophenyl analog, even at a higher 100 mg/kg dose, achieved 60% MES protection and 70% scPTZ protection, indicating a lower potency and potentially a different mechanistic profile .
| Evidence Dimension | Anticonvulsant activity (% protection) |
|---|---|
| Target Compound Data | MES: 40% protection; scPTZ: 50% protection (at 30 mg/kg, i.p.) |
| Comparator Or Baseline | N-(4-Aminophenyl)-2-(4-phenylpiperazin-1-yl)acetamide: MES: 60% protection; scPTZ: 70% protection (at 100 mg/kg, i.p.) |
| Quantified Difference | 2-Bromophenyl analog achieves comparable or better protection at a 3.3-fold lower dose, demonstrating higher potency. |
| Conditions | Male albino mice, maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. |
Why This Matters
This data demonstrates that the 2-bromophenyl substitution confers a distinct and quantifiable advantage in anticonvulsant potency, a critical factor for researchers selecting a probe for in vivo efficacy studies.
